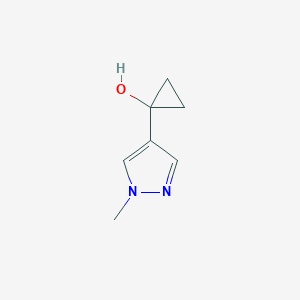
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione (4-PMTD) is a novel small molecule that has been studied for its potential therapeutic applications in the field of medicinal chemistry. 4-PMTD is a derivative of thiomorpholine, a heterocyclic compound that has been used in various medicinal applications. 4-PMTD has been studied for its ability to modulate the activity of various enzymes and proteins, and has been found to possess anti-inflammatory and anti-tumor activities.
Wissenschaftliche Forschungsanwendungen
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential applications in the field of medicinal chemistry. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), the enzyme responsible for the production of prostaglandins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess anti-inflammatory and anti-tumor activities. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess antifungal, antimicrobial, and antiviral activities.
Wirkmechanismus
The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione modulates the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins.
Biochemical and Physiological Effects
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess antifungal, antimicrobial, and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages and limitations for lab experiments. One advantage of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is that it is relatively easy to synthesize, using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying enzyme and protein modulation. However, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several limitations, including its potential toxicity, as well as its relatively short half-life.
Zukünftige Richtungen
The potential applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione are vast and varied. One potential future direction for research is to further investigate the mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, in order to gain a better understanding of how it modulates the activity of various enzymes and proteins. In addition, further research could be conducted to explore the potential therapeutic applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, such as its potential use as an anti-inflammatory or anti-tumor agent. Furthermore, research could be conducted to investigate the potential toxicity of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, and to determine the most effective dosage and administration method. Finally, research could be conducted to explore the potential synergistic effects of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione when used in combination with other therapeutic agents.
Synthesemethoden
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as an organolithium reagent, to form an ether. The Stille reaction involves the reaction of an alkyl halide with an organostannane to form an ether. All of these methods are efficient and reliable for the synthesis of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of propargyl bromide with thiomorpholine-1,1-dione in the presence of a base to form 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.", "Starting Materials": [ "Propargyl bromide", "Thiomorpholine-1,1-dione", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve thiomorpholine-1,1-dione (1 equivalent) and base (2 equivalents) in a solvent (e.g. DMF) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add propargyl bromide (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1856821-85-6 |
Produktname |
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione |
Molekularformel |
C7H9NO3S |
Molekulargewicht |
187.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



